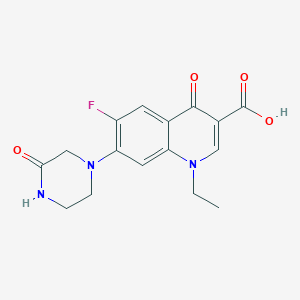

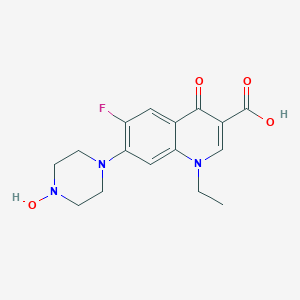

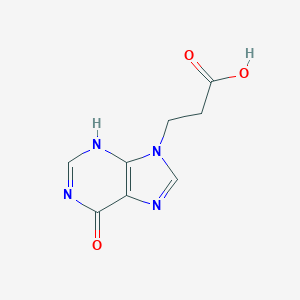

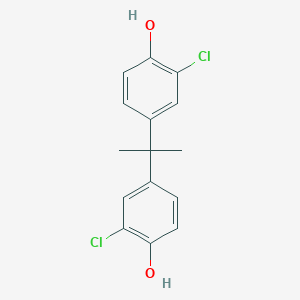

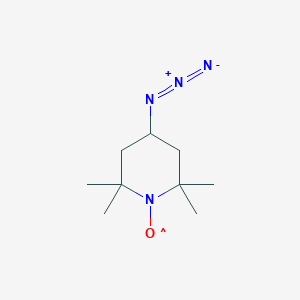

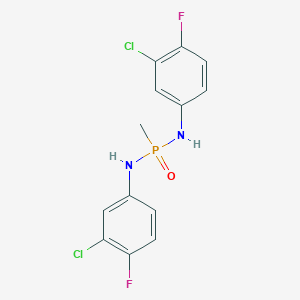

N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide

Vue d'ensemble

Description

Phosphonic acids are known for their wide range of applications due to their structural analogy with the phosphate moiety and their coordination or supramolecular properties. These compounds are utilized across various fields, including chemistry, biology, and physics, demonstrating the importance of their synthesis and functionalization for numerous research projects (Sevrain et al., 2017).

Synthesis Analysis

The synthesis of phosphonic acids can be approached through various methods, including dealkylation of dialkyl phosphonates under acidic conditions or using specific procedures like the McKenna method. These methods are crucial for preparing phosphonic acids, indicating a diverse toolkit for synthesizing complex phosphonic compounds (Sevrain et al., 2017).

Molecular Structure Analysis

The molecular structure of phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, underpins their diverse applications. This structural feature is essential for the compound's bioactive properties, targeting abilities, and its use in material science (Sevrain et al., 2017).

Chemical Reactions and Properties

Phosphonic acids participate in a variety of chemical reactions, enabling their application in drug development, surface functionalization, and as phosphoantigens. Their reactivity and properties are pivotal for designing supramolecular materials and for analytical purposes (Sevrain et al., 2017).

Physical Properties Analysis

Although specific physical properties of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide were not directly discussed, phosphonic acids' general characteristics, such as solubility, boiling points, and stability, are influenced by their molecular structure. This impacts their practical applications and how they can be manipulated in various environments.

Chemical Properties Analysis

The chemical properties, including acidity, reactivity with other compounds, and potential for functionalization, make phosphonic acids versatile in their applications. They can be tailored for specific uses in medical imaging, drug delivery, and the development of new materials (Sevrain et al., 2017).

Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

Chemical Reactions and Synthesis Techniques:

- Research has focused on reactions involving similar phosphonic diamides, showcasing their potential in forming complex chemical structures. For example, N,N'-Dimethyl-N,N'-bis(trimethylsilyl)methylphosphonic diamide reacts with chloral to form unique phospholidine oxides and with chloromethyldimethylchlorosilane to create diazaphosphasilacyclopentane oxides, indicating the reactivity of such compounds in synthesizing heterocyclic structures (Pudovik et al., 2001).

Synthesis of Complex Molecules:

- Another study reports the synthesis of a complex compound by reacting amino derivatives with specific chloro and fluorophenyl components, leading to substances with potential biological activities (Sunder & Maleraju, 2013).

Material Science and Polymer Research

Conducting Polymers and Electronic Materials:

- Investigations into polymeric materials, such as conducting anodes for organic transporting molecules, have highlighted the utility of phosphonic acid derivatives in improving electronic device performance. This includes enhancing hole injection in organic electronics, demonstrating the role of phosphonic acids in material science (Tse, Tsang, & So, 2006).

Biological Activities and Applications

Antimicrobial and Antiviral Activities:

- Several studies have synthesized derivatives of chloro and fluorophenyl phosphonic acids to evaluate their antimicrobial and antiviral properties. For instance, semicarbazone derivatives of N-(3-chloro-4-fluorophenyl) exhibited antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Ahsan et al., 2016).

Anti-inflammatory Properties:

- Research into N-(3-chloro-4-fluorophenyl)-based compounds also includes the synthesis of derivatives with significant anti-inflammatory activity. This opens avenues for the development of novel anti-inflammatory drugs (Sunder & Maleraju, 2013).

Propriétés

IUPAC Name |

3-chloro-N-[(3-chloro-4-fluoroanilino)-methylphosphoryl]-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2F2N2OP/c1-21(20,18-8-2-4-12(16)10(14)6-8)19-9-3-5-13(17)11(15)7-9/h2-7H,1H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNRMAWWRRHDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(NC1=CC(=C(C=C1)F)Cl)NC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2F2N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343404 | |

| Record name | N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide | |

CAS RN |

647824-32-6 | |

| Record name | N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.